(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2375248-87-4
VCID: VC11589830
InChI: InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-10(11(15)16)8-19-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES:
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid

CAS No.: 2375248-87-4

Cat. No.: VC11589830

Molecular Formula: C13H23NO6

Molecular Weight: 289.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid - 2375248-87-4

Specification

CAS No. 2375248-87-4
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yloxy)propanoic acid
Standard InChI InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-10(11(15)16)8-19-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChI Key FWGJYHRFHSLXJY-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](COC1CCOCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(COC1CCOCC1)C(=O)O

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure features a central L-alanine backbone (SS-configuration at the α-carbon) modified at the amino group with a Boc protecting group ((CH3)3C-O-C(=O)\text{(CH}_3\text{)}_3\text{C-O-C(=O)}) and at the β-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent . The stereochemistry is confirmed by the SMILES notation CC(C)(C)OC(=O)N[C@@H](CC1CCOCC1)C(=O)O\text{CC(C)(C)OC(=O)N[C@@H](CC1CCOCC1)C(=O)O} , which explicitly denotes the SS-configuration.

Table 1: Key Identifiers of (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic Acid

PropertyValueSource
CAS Number368866-33-5
Molecular FormulaC13H23NO5\text{C}_{13}\text{H}_{23}\text{NO}_5
Molecular Weight273.33 g/mol
IUPAC Name(S)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yloxy)propanoic acid
Purity97%

Synthesis and Reaction Pathways

Catalytic Hydrogenation and Hydrolysis

The synthesis begins with methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate, which undergoes asymmetric hydrogenation using a chiral rhodium catalyst (Rh\text{Rh}) under 50 psi H2\text{H}_2 in methanol . This step achieves 95% yield and high enantioselectivity, critical for preserving the SS-configuration . Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF) at 23°C for 7 hours removes the methyl ester, yielding the final carboxylic acid product .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
HydrogenationRh\text{Rh}, H2\text{H}_2 (50 psi), MeOH, 3 h95%
HydrolysisLiOH\text{LiOH}, THF/H2_2O, 23°C, 7 h95%

Stereochemical Control

The use of (1R,1’R,2R,2’R)\text{(1R,1'R,2R,2'R)}-configured rhodium catalysts ensures preferential formation of the SS-enantiomer . This selectivity is vital for applications in peptide therapeutics, where chirality dictates biological activity.

Physicochemical Properties and Stability

Spectroscopic Data

While specific spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) are unavailable in the provided sources, the Boc group typically shows characteristic IR peaks at ~1680–1720 cm1^{-1} (C=O stretch) and 1H NMR^1\text{H NMR} signals at δ 1.44 ppm (9H, singlet, C(CH3)3\text{C(CH}_3\text{)}_3) .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group serves as a temporary protective moiety for amino groups during solid-phase peptide synthesis (SPPS) . The tetrahydropyranyl ether enhances solubility in organic solvents, facilitating coupling reactions.

Prodrug Design

The oxan-4-yloxy side chain may act as a prodrug linker, enabling targeted release of active pharmaceutical ingredients (APIs) in vivo. Similar derivatives are explored in patent WO2005063729A1 for anti-inflammatory agents .

Comparative Analysis with Enantiomers

(2R)-Enantiomer (CAS 1393524-16-7)

The RR-enantiomer shares identical molecular weight and formula but differs in optical rotation and biological activity . GlpBio reports its use in receptor-binding studies, where stereospecific interactions with proteins are critical .

Table 3: Enantiomer Comparison

Property(2S)-Enantiomer(2R)-Enantiomer
CAS Number368866-33-51393524-16-7
Biological ActivityPeptide synthesisReceptor-binding studies
Solubility in DMSO10 mM (stable)10 mM (stable)

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